molecular formula C16H23N3O2S2 B6517674 N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 869076-65-3

N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6517674
CAS No.: 869076-65-3
M. Wt: 353.5 g/mol
InChI Key: CNOCBEVEJTWHQF-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1252852-46-2) is a chemical compound with the molecular formula C16H21N3O2S2 and a molecular weight of 351.49 g/mol . This acetamide derivative is built around a 6,7-dihydrothieno[3,2-d]pyrimidin-4-one scaffold, a privileged structure in medicinal chemistry known for its versatile biological properties . The compound features a cyclohexyl group linked via a acetamide chain to a sulfanyl bridge, and an ethyl substituent on the pyrimidine ring. Compounds within this structural class have demonstrated significant research potential for the treatment of inflammatory diseases, with studies investigating their effects on the central nervous system, peripheral nervous system, and respiratory system . Researchers utilize this and related thieno[3,2-d]pyrimidine derivatives as valuable scaffolds in drug discovery efforts, particularly in the synthesis of novel therapeutic agents . The compound is offered in various quantities to suit different research scales, available from 2 mg to 100 mg . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-cyclohexyl-2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S2/c1-2-19-15(21)14-12(8-9-22-14)18-16(19)23-10-13(20)17-11-6-4-3-5-7-11/h11H,2-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOCBEVEJTWHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization with Carboxylic Anhydrides

In a representative procedure, 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid reacts with butanoic anhydride under reflux to yield fused thieno[3,2-d]oxazin-4-one intermediates. Key steps include:

  • Nucleophilic attack by the amino group on the anhydride’s carbonyl carbon.

  • Intramolecular cyclization facilitated by the hydroxyl oxygen, eliminating water and forming the oxazine ring.
    IR spectroscopy confirms successful cyclization via disappearance of NH2_2/COOH bands (3234–3269 cm1^{-1}) and emergence of C=O stretches at 1758 cm1^{-1}.

Alternative Route via Thiosemicarbazides

Carbon disulfide-mediated cyclization of acylthiosemicarbazides offers a complementary pathway. For example, ethyl cyanoacetate and ethyl glycinate hydrochloride undergo El-Saghier reaction under neat conditions at 70°C, forming imidazolidinones that rearrange into pyrimidine cores. This method emphasizes green chemistry principles by avoiding solvents.

Sulfur Functionalization at C2

The sulfanylacetamide moiety is introduced via nucleophilic substitution or oxidative coupling.

Thiol-Disulfide Exchange

Reaction of 2-mercaptothienopyrimidine with chloroacetamide derivatives in ethanol/water (1:1) at 50°C for 12 hours forms the C2-S bond. Triethylamine neutralizes HCl, driving the reaction to completion. Yields exceed 90% when using 2-chloro-N-cyclohexylacetamide.

Oxidative Coupling

Using iodine in dichloromethane, 2-mercaptothienopyrimidine reacts with N-cyclohexyl-2-mercaptoacetamide to form the disulfide bridge. This method is less common due to competing oxidation side reactions.

Formation of the Acetamide Side Chain

The final step couples the sulfanyl-thienopyrimidine intermediate with cyclohexylamine.

Amide Bond Formation

A mixture of 2-({3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetic acid and cyclohexylamine undergoes activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane. 13^13C NMR confirms successful amidation via a carbonyl signal at δ 167.2 ppm.

One-Pot Alkylation-Amidation

Combining chloroacetamide with the thienopyrimidine thiol and cyclohexylamine in acetonitrile at reflux enables concurrent alkylation and amidation. This streamlined approach reduces purification steps.

Optimization and Industrial Considerations

Solvent and Temperature Effects

ParameterOptimal ConditionYield Improvement
SolventDMF15% vs. THF
Temperature80°C20% vs. 60°C
Catalyst (Pd/C)5 wt%10%

Data aggregated from demonstrate DMF’s superiority in solubilizing intermediates, while higher temperatures accelerate ring-closure kinetics.

Purification Strategies

  • Recrystallization : Ethanol/water mixtures (3:1) remove unreacted amines.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) isolates the acetamide derivative at Rf_f 0.45.

Mechanistic Insights and Side Reactions

Competing Pathways in Oxazine Formation

During core synthesis, excess acylating agents may over-acetylate the amino group, producing N,N-diacetyl byproducts. IR monitoring at 1750–1780 cm1^{-1} helps detect over-acylation.

Epimerization Risks

Prolonged heating during amidation induces racemization at the acetamide’s α-carbon. Chiral HPLC with a cellulose-3 column resolves enantiomers, ensuring >99% ee.

Analytical Validation

Spectroscopic Characterization

TechniqueKey SignalsAssignment
1^1H NMRδ 1.25 (t, 3H), δ 3.45 (q, 2H)Ethyl group
13^13C NMRδ 167.2 (C=O), δ 45.6 (NCH2_2)Acetamide and ethyl linkages
IR1668 cm1^{-1} (C=O), 690 cm1^{-1} (C-S)Pyrimidinone and thioether bonds

Data from confirm structural integrity. High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 421.1130 [M+H]+^+ (calc. 421.1116) .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often leading to sulfoxide or sulfone derivatives. Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Reduction reactions can modify the thieno[3,2-d]pyrimidine ring or the acetamide group. Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Common Reagents and Conditions

  • Oxidation: : Typically performed in an organic solvent like dichloromethane at room temperature or slightly elevated temperatures.

  • Reduction: : Carried out under inert atmosphere conditions, often in tetrahydrofuran or ethanol as solvents.

  • Substitution: : May require heating or the use of catalysts such as palladium or copper to proceed efficiently.

Major Products Formed: Products from these reactions vary widely, forming derivatives with altered pharmacological or chemical properties. Sulfoxides, sulfones, and various substituted acetamides are common major products.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as an intermediate for the synthesis of complex organic molecules. Its unique structure can be manipulated to explore new chemical reactivities and synthetic pathways.

Biology and Medicine: N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has shown potential in biological and medicinal research due to its structural resemblance to various biologically active molecules. It's investigated for its potential as an enzyme inhibitor, antimicrobial agent, and possible therapeutic agent for certain diseases.

Industry: In industry, this compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its versatile chemical reactivity makes it valuable for creating specialized functional materials.

Mechanism of Action

The exact mechanism by which N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exerts its effects is context-dependent. Typically, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions mediated by its functional groups. The thieno[3,2-d]pyrimidine core can mimic nucleotide structures, potentially interfering with nucleotide-binding enzymes or pathways involved in DNA replication and repair.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thieno-Pyrimidine and Pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Synthesis Yield (if available) Reference
N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide C₁₉H₂₄N₄O₂S₂ 428.55 3-ethyl (thieno-pyrimidine), cyclohexyl (acetamide) High lipophilicity due to cyclohexyl group N/A
N-(2-chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide C₂₃H₂₀ClN₃O₂S₂ 470.00 3-methyl, 7-(4-methylphenyl) (thieno-pyrimidine); 2-chloro-4-methylphenyl (acetamide) Enhanced electron-withdrawing effects from Cl substituent N/A
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide C₂₃H₁₆ClF₃N₃O₂S₂ 542.97 4-chlorophenyl (thieno-pyrimidine); 2-(trifluoromethyl)phenyl (acetamide) Increased polarity from CF₃ group N/A
2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide C₂₄H₂₃N₃O₂S₂ 449.60 3-ethyl, 6-phenyl (thieno-pyrimidine); 4-ethylphenyl (acetamide) Steric bulk from phenyl and ethyl groups N/A
N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide (21a) C₂₁H₂₄N₄O₂S 419.15 Pyrrolo-pyrimidine core; phenyl and methyl substituents Lower yield (29%) in synthesis 29%
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide C₁₃H₁₁Cl₂N₃O₂S 344.21 Dichlorophenyl (acetamide); simpler pyrimidine core High synthesis yield (80%) 80%

Key Observations

Core Structure Variations: The target compound’s thieno[3,2-d]pyrimidine core distinguishes it from pyrrolo-pyrimidine () and simpler pyrimidine derivatives (). Thieno-pyrimidines often exhibit enhanced aromatic stability and electronic properties compared to non-fused pyrimidines .

Substituent Effects: Lipophilicity: The cyclohexyl group in the target compound increases lipophilicity compared to phenyl or chlorophenyl substituents in analogs (e.g., ). This may enhance membrane permeability but reduce aqueous solubility.

Synthesis Efficiency: Yields vary significantly: 29% for pyrrolo-pyrimidine derivative () vs. 80% for dichlorophenyl pyrimidine ().

Biological Activity

N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS No. 869076-65-3) is a thieno[3,2-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique molecular structure characterized by the presence of a cyclohexyl group and a sulfanylacetamide moiety, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC₁₆H₂₃N₃O₂S₂
Molecular Weight353.5 g/mol
CAS Number869076-65-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways and cancer progression.

Anticancer Activity

Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that similar thieno[3,2-d]pyrimidine derivatives can induce apoptosis in various cancer cell lines such as HCT116 and MCF7. The IC50 values for these compounds often range from 1.1 µM to 3.3 µM, indicating potent cytotoxic effects against cancer cells .
  • Mechanisms of Action : The anticancer effects are believed to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds have been reported to downregulate cyclin D1 and upregulate p53 expression in treated cells .

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties:

  • COX Inhibition : Similar derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain. The IC50 values for COX inhibition have been reported in the range of 8–11 µM .
  • In Vivo Studies : Animal models of inflammation have shown that these compounds can significantly reduce markers of inflammation such as prostaglandin E2 (PGE2) levels and nitric oxide synthase (iNOS) expression .

Case Studies

A notable study on related thieno[3,2-d]pyrimidine derivatives highlighted their potential as dual-action agents targeting both cancer and inflammatory pathways. The study utilized various assays including:

  • Cell Viability Assays : To determine cytotoxicity against multiple cancer cell lines.
  • Western Blotting : To assess protein expression levels related to apoptosis and inflammation.

Q & A

Basic: What are the key steps and reaction conditions for synthesizing N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?

The synthesis typically involves:

  • Step 1: Formation of the thieno[3,2-d]pyrimidin-4-one core via cyclization of precursor amines and carbonyl compounds under reflux in ethanol or toluene .
  • Step 2: Introduction of the sulfanyl group using thiourea or thiolating agents at 60–80°C, often with triethylamine as a catalyst .
  • Step 3: Acetamide coupling via nucleophilic substitution between the sulfanyl intermediate and N-cyclohexyl chloroacetamide in polar aprotic solvents (e.g., DMF) under nitrogen .
    Critical parameters: Temperature control (±2°C), solvent purity, and inert atmosphere to prevent oxidation of the sulfanyl group .

Basic: How is structural characterization performed for this compound?

Methodology:

  • NMR (1H/13C): Assign peaks for diagnostic groups:
    • Thieno-pyrimidine protons (δ 6.8–7.5 ppm, aromatic region) .
    • Cyclohexyl group (δ 1.2–2.1 ppm, multiplet for axial/equatorial H) .
  • HPLC-MS: Confirm molecular weight ([M+H]+ expected ~450–470 Da) and purity (>95%) using C18 columns with acetonitrile/water gradients .
  • XRD (if crystalline): Use SHELX software for structure refinement, focusing on the thieno-pyrimidine torsion angles to validate stereochemistry .

Advanced: How can reaction yields be optimized during sulfanyl group introduction?

Experimental design:

  • DoE approach: Vary temperature (50–100°C), solvent (toluene vs. ethanol), and catalyst (triethylamine vs. DBU) in a factorial design. Monitor yield via TLC/HPLC .
  • Key findings from analogs: Ethanol at 70°C with triethylamine increases yields by 15–20% compared to toluene due to better nucleophilicity of the thiolate intermediate .
  • Troubleshooting: Low yields may stem from moisture-sensitive intermediates; use molecular sieves or anhydrous solvents .

Advanced: How to resolve contradictions in bioactivity data across similar thieno-pyrimidine derivatives?

Analytical framework:

  • Structure-Activity Relationship (SAR): Compare substituent effects (e.g., cyclohexyl vs. aryl groups) on enzyme inhibition using docking studies (e.g., AutoDock Vina) .
  • Data normalization: Account for variations in assay conditions (e.g., IC50 values may differ due to ATP concentration in kinase assays) .
  • Case study: Substitution at the 3-ethyl position (target compound) vs. 3-methyl (’s analog) alters steric bulk, impacting binding to hydrophobic enzyme pockets .

Advanced: What crystallographic strategies validate the compound’s conformation?

SHELX-based refinement:

  • Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) for small crystals (0.2 × 0.2 × 0.1 mm).
  • Key parameters: Refine anisotropic displacement parameters for the sulfur and oxygen atoms to assess thermal motion .
  • Controversies: Discrepancies in dihedral angles (e.g., thieno vs. pyrimidine ring planarity) may arise from twinning; apply TWIN/BASF corrections in SHELXL .

Advanced: How to design stability studies under physiological conditions?

Methodology:

  • Hydrolysis testing: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .
  • Oxidative stability: Add 0.1% H2O2 and track sulfanyl group oxidation to sulfoxide/sulfone using LC-MS .
  • Key finding: The cyclohexyl group enhances steric protection of the acetamide bond, reducing hydrolysis rates by ~30% compared to phenyl analogs .

Advanced: What computational methods predict interaction with biological targets?

Protocol:

  • Molecular docking: Use the crystal structure of human DHFR (PDB: 1U72) to model binding. The thieno-pyrimidine core aligns with the pterin-binding site, while the sulfanyl group forms H-bonds with Asp94 .
  • MD simulations (GROMACS): Run 100-ns trajectories to assess stability of the ligand-enzyme complex. Root-mean-square deviation (RMSD) >3 Å indicates poor target engagement .

Basic: What are the compound’s solubility and formulation considerations?

Experimental data:

  • Solubility: Low aqueous solubility (<0.1 mg/mL in water). Use co-solvents (e.g., 10% DMSO) or lipid-based carriers for in vitro assays .
  • LogP: Predicted ~3.2 (via ChemAxon), indicating moderate lipophilicity. Adjust formulation with surfactants (e.g., Tween-80) for in vivo studies .

Advanced: How to troubleshoot inconsistent NMR spectra post-synthesis?

Diagnostic steps:

  • Impurity analysis: Compare with ’s NMR (e.g., acetamide NH at δ 10.10 ppm). Extra peaks at δ 2.5–3.0 ppm may indicate unreacted ethylamine .
  • Dynamic effects: Broadening of cyclohexyl signals suggests conformational exchange; acquire spectra at higher temperatures (e.g., 50°C) to sharpen peaks .

Advanced: What are the ethical and safety protocols for handling this compound?

Guidelines:

  • Toxicity screening: Perform Ames test (OECD 471) for mutagenicity and acute toxicity in zebrafish embryos (LC50) prior to in vivo studies .
  • Waste disposal: Neutralize sulfanyl-containing waste with 10% NaOCl to oxidize thiols to non-toxic sulfonates .

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